2-Chlorotoluene

Catalog No.
S590771
CAS No.
95-49-8
M.F
C7H7Cl
CH3C6H4Cl
C7H7Cl
M. Wt
126.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorotoluene

CAS Number

95-49-8

Product Name

2-Chlorotoluene

IUPAC Name

1-chloro-2-methylbenzene

Molecular Formula

C7H7Cl
CH3C6H4Cl
C7H7Cl

Molecular Weight

126.58 g/mol

InChI

InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3

InChI Key

IBSQPLPBRSHTTG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1Cl

Solubility

0.009 % at 77° F (NIOSH, 2016)
0.00 M
FREELY SOL IN CHLOROFORM
Miscible with alcohol, acetone, ether, benzene, carbon tetrachloride, and n-heptane; slightly soluble in water.
Solubility less than 10% in acetone, benzene, ether, alcohol
Solubility in water = 374 mg/l at 25 °C
Solubility in water, g/100ml at 20 °C: 0.47
(77°F): 0.009%

Synonyms

2-chlorotoluene, 2-chlorotoluene, ion(+1), o-chlorotoluene, ortho-chlorotoluene

Canonical SMILES

CC1=CC=CC=C1Cl

Solvent for Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Deuterated 2-Chlorotoluene (2-Chlorotoluene-d7) is a valuable solvent in NMR spectroscopy [].
  • NMR is a powerful analytical technique that utilizes the magnetic properties of atomic nuclei to study a molecule's structure and dynamics [].
  • Regular solvents often contain abundant protons (¹H) that can interfere with the signals of interest from other nuclei in the sample. 2-Chlorotoluene-d7 is deuterated, meaning its hydrogen atoms are replaced with deuterium (²H) isotopes [].
  • Deuterium nuclei have a negligible magnetic moment compared to protons, significantly reducing background signal from the solvent itself []. This leads to a cleaner and more interpretable NMR spectrum.
  • Additionally, the deuterium lock technique utilizes the deuterium nuclei in 2-Chlorotoluene-d7 to maintain a stable magnetic field during NMR experiments, ensuring consistent and reliable measurements [].
  • Due to these properties, 2-Chlorotoluene-d7 serves as a versatile solvent for studying a wide range of molecules in NMR, including small organic molecules, polymers, and biological macromolecules like proteins and nucleic acids [].

Material Science Research

  • 2-Chlorotoluene-d7's properties make it useful in material science research as well [].
  • Its ability to dissolve various polymers makes it suitable for studying their properties using techniques like NMR spectroscopy. The deuteration eliminates interference from the solvent itself in the analysis [].
  • Furthermore, 2-Chlorotoluene-d7 can act as a reference material in NMR studies of supramolecular assemblies []. Supramolecular chemistry deals with the interactions between molecules to form larger structures. The well-defined signal of 2-Chlorotoluene-d7 provides a stable reference for comparison in these studies [].

2-Chlorotoluene, with the chemical formula C7_7H7_7Cl and a CAS number of 95-49-8, is a colorless liquid known for its aromatic odor. It has a boiling point of approximately 159.3 °C and a melting point of -36.5 °C, making it denser than water with a density of 1.08 g/cm³ at 20 °C. This compound is slightly soluble in water but is more readily soluble in organic solvents, which makes it an effective solvent in various chemical applications .

, including:

  • Oxidation: It can be oxidized to produce o-chlorobenzoic acid, which is useful in synthesizing other organic compounds.
  • Substitution Reactions: The compound can react with strong oxidizing agents, reducing agents, amines, nitrides, and alkali metals. Notably, it reacts violently with dimethyl sulfoxide .
  • Cross-Coupling Reactions: It serves as a precursor in palladium-catalyzed reactions such as the Negishi and Buchwald-Hartwig amination reactions, facilitating the formation of complex organic molecules .

2-Chlorotoluene exhibits toxicity towards aquatic organisms, with studies indicating a 96-hour lethal concentration (LC50) of 2.3 mg/l for Oncorhynchus mykiss (rainbow trout). It is classified as harmful to aquatic life and shows low biodegradability in environmental conditions. The compound's bioconcentration factor in fish ranges from 20 to 112, indicating potential bioaccumulation risks .

The synthesis of 2-chlorotoluene can be achieved through several methods:

  • Direct Chlorination: Toluene reacts with chlorine gas under controlled conditions (moderate temperature and pressure) in the presence of a catalyst. This method yields a mixture of chlorotoluene isomers, which can be separated by distillation .
  • Sandmeyer Reaction: In this method, 2-methylaniline hydrochloride is treated with isoamyl nitrite in acetone followed by copper dichloride in ethanol to produce 2-chlorotoluene with a yield of approximately 87% .

2-Chlorotoluene has diverse applications across various industries:

  • Solvent: It is widely used as a solvent for chemical processes and formulations.
  • Intermediate: The compound acts as an intermediate in the production of dyes, pharmaceuticals, and synthetic rubber.
  • Chemical Reagent: It is involved in synthesizing arylamines and other complex organic molecules through various coupling reactions .

Research on the interactions involving 2-chlorotoluene indicates that it can form hazardous mixtures when combined with certain chemicals. Its interactions with strong oxidizers can lead to violent reactions. Additionally, its toxicity profile necessitates careful handling to mitigate risks associated with inhalation or skin exposure .

2-Chlorotoluene belongs to a class of compounds known as chlorotoluenes, which includes other isomers like m-chlorotoluene and p-chlorotoluene. Below is a comparison highlighting its unique characteristics:

Compound NameMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/cm³)Unique Features
2-ChlorotolueneC7_7H7_7Cl159.3-36.51.08Slightly soluble in water; toxic to aquatic life
m-ChlorotolueneC7_7H7_7Cl162-471.07Higher melting point; used in different synthesis pathways
p-ChlorotolueneC7_7H7_7Cl16271.07More tightly packed structure; higher melting point
Benzyl chlorideC7_7H7_7Cl178-231.11Chlorine attached to methyl group; used in different applications

Physical Description

O-chlorotoluene is a colorless liquid with an aromatic odor. Denser than water and poorly soluble in water. Hence sinks in water . (USCG, 1999)
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an aromatic odor.

Color/Form

Colorless liquid.

XLogP3

3.4

Boiling Point

318.15 °F at 760 mm Hg (NTP, 1992)
159.0 °C
158.97 °C
159.2 °C
318.2°F
320°F

Flash Point

126 °F (NTP, 1992)
43 °C c.c.
126°F
96°F

Vapor Density

Relative vapor density (air = 1): 4.4

Density

1.0825 at 68 °F (USCG, 1999)
1.0826 @ 20 °C/4 °C
Relative density (water = 1): 1.08
1.08

LogP

3.42 (LogP)
Log Kow= 3.42
3.4

Odor

Aromatic odor.

Melting Point

-31.2 °F (NTP, 1992)
-35.6 °C
-35.59 °C
-35.1 °C
-31.2°F
-31°F

UNII

2G7D0YDV9H

GHS Hazard Statements

Aggregated GHS information provided by 276 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (23.55%): Flammable liquid and vapor [Warning Flammable liquids];
H332 (99.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (90.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 mm Hg at 109.8 °F (NTP, 1992)
3.43 mmHg
3.43 mm Hg at 25 °C, determined from experimentally-derived coefficients
Vapor pressure, kPa at 20 °C: 0.35
4 mmHg at 77°F
(77°F): 4 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Impurities

A typical analysis for 2-chlorotoluene gives >99% 2-chlorotoluene, <0.1% toluene, <0.9% 4-chlorotoluene, <0.01% 3-chlorotoluene.

Other CAS

95-49-8

Wikipedia

O-chlorotoluene

Biological Half Life

0.19 Days

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

The batch chlorination of toluene at 50 °C in the presence of ferric chloride (or of ferric chloride-sulfur monochloride at 40 °C the values for which are given in parentheses for comparison) gives at most 83%(98%) monochlorotoluene, with 52% (52%) of the product being o-chlorotoluene, 2%(0.3%) m-chlorotoluene, and 28%(46%) p-chlorotoluene, in addition to 7%(1%) unreacted toluene and 11%(1%) dichlorotoluene. 2-Chlorotoluene and 4-chlorotoluene are separated by fractional distillation.

General Manufacturing Information

Plastic material and resin manufacturing
Benzene, 1-chloro-2-methyl-: ACTIVE
MONOCHLOROTOLUENE, 60% ORTHO & 40% PARA ISOMERS, IS PRODUCED COMMERCIALLY. /MONOCHLOROTOLUENE/

Analytic Laboratory Methods

Analyte: Chlorobenzene; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml CS2, stand 30 min; Range: 0.4-10 mg/ samp; Precision: 0.025; Est LOD: 0.01 mg/samp; Interferences: none /Hydrocarbons, halogenated, chlorobenzene/
EMSLC Method #524.2. Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectroscopy. Revision 4.0. MDL = 0.04 ug/l.
EMSLC Method #502.1. Volatile Halogenated Organic Compounds in Water by Purge and Trap Gas Chromatography. Revision 2.0.
EMSLC Method #502.2. Volatile Organic Compounds in Water by Purge and Trap Capillary Column Gas Chromatography with Photoionization and Electrolytic Conductivity Detectors in Series. Revision 2.0. MDL = 0.01 ug/l.
For more Analytic Laboratory Methods (Complete) data for 2-CHLOROTOLUENE (9 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

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